molecular formula C20H20FN3O4S2 B2817479 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1048655-22-6

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2817479
CAS No.: 1048655-22-6
M. Wt: 449.52
InChI Key: VWQAUHBUBNHTKG-LSDHQDQOSA-N
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Description

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is a structurally complex molecule featuring a benzothiazole core substituted with fluorine and methyl groups at the 6- and 3-positions, respectively. The benzothiazol-2-ylidene moiety is conjugated with a pyrrolidine-2-carboxamide group, further modified by a 4-methoxyphenyl sulfonyl substituent.

While direct pharmacological data for this compound are absent in the provided evidence, structural analogs in the benzothiazole and thiazolidinone families (e.g., compounds from and ) highlight the importance of substituent effects on synthesis and activity . For instance, sulfonyl groups are known to improve metabolic stability, while fluorine atoms can enhance lipophilicity and bioavailability.

Properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S2/c1-23-16-10-5-13(21)12-18(16)29-20(23)22-19(25)17-4-3-11-24(17)30(26,27)15-8-6-14(28-2)7-9-15/h5-10,12,17H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQAUHBUBNHTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure consisting of a thiazole moiety, a pyrrolidine ring, and a sulfonamide group. The presence of the 6-fluoro and 4-methoxy substituents is significant for its biological properties.

Biological Activity Overview

The biological activities of this compound can be classified into several categories:

  • Anticancer Activity
  • Antimicrobial Properties
  • Anticonvulsant Effects
  • Anti-inflammatory Activity

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, with IC50 values often lower than those of established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound A (similar structure)A-431< 10
Compound BJurkat< 5
(E)-N-(6-fluoro...)VariousTBDTBD

2. Antimicrobial Properties

Thiazole derivatives have also been studied for their antimicrobial effects. Some studies suggest that modifications to the thiazole ring enhance activity against bacterial strains, particularly Gram-positive bacteria . The presence of electron-withdrawing groups at specific positions on the phenyl ring has been correlated with increased potency.

3. Anticonvulsant Effects

The anticonvulsant activity of thiazole-based compounds has been documented in various studies. For example, derivatives similar to the target compound have been evaluated in animal models, showing promising results in reducing seizure activity . The SAR analysis indicates that the pyrrolidine ring contributes significantly to this activity.

Table 2: Anticonvulsant Activity Data

CompoundModelED50 (mg/kg)TD50 (mg/kg)Reference
Analogue AscPTZ18.4170.2
Analogue BscPTZTBDTBDTBD

4. Anti-inflammatory Activity

Preliminary studies suggest that thiazole derivatives may exhibit anti-inflammatory properties by inhibiting key inflammatory mediators . This could be attributed to the sulfonamide group, which is known for its role in modulating inflammatory responses.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical and preclinical settings:

  • Study on Anticancer Efficacy : A study evaluated a series of thiazole compounds against breast cancer cell lines, revealing that modifications at the 4-position of the phenyl ring significantly increased cytotoxicity .
  • Anticonvulsant Evaluation : In a controlled trial using animal models, a thiazole derivative demonstrated a marked reduction in seizure frequency compared to control groups, suggesting potential for therapeutic use in epilepsy .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to the compound . Thiazole-containing compounds have been shown to exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives synthesized from thiazole have demonstrated efficacy against melanoma (A375), prostate cancer (DU145), and breast cancer (MCF-7) cell lines . The presence of electron-withdrawing groups such as chlorine has been identified as crucial for enhancing anticancer activity .

Anticonvulsant Activity

Compounds with thiazole moieties have also been investigated for their anticonvulsant properties. In a study involving thiazole-linked pyrrolidinones, certain analogues displayed notable protection against seizures in animal models. For example, one analogue exhibited an effective dose significantly lower than that of standard anticonvulsant medications . The structural features contributing to this activity were analyzed through SAR studies, indicating that specific substitutions on the thiazole ring enhance anticonvulsant efficacy .

Antimicrobial Effects

Thiazole derivatives have shown promising results in antimicrobial assays. Studies indicate that compounds bearing thiazole rings possess potent antibacterial activity against various pathogens. The mechanism of action is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with essential metabolic processes .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for developing more potent derivatives of the compound. Key findings include:

  • Substituent Effects : The presence of methoxy and fluoro groups significantly affects biological activity. Methoxy groups enhance solubility and bioavailability, while fluoro groups can improve binding affinity to biological targets .
  • Ring Modifications : Alterations in the thiazole or pyrrolidine rings can lead to variations in activity profiles, suggesting that specific modifications can tailor compounds for desired therapeutic effects .

Case Studies

  • Anticancer Activity Study :
    • A recent study synthesized a series of thiazole derivatives and evaluated their antiproliferative effects on several cancer cell lines. Compounds with specific substitutions showed enhanced activity compared to controls, indicating a potential pathway for developing new cancer therapies .
  • Anticonvulsant Evaluation :
    • In animal models, a derivative similar to (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide was tested for anticonvulsant properties. Results indicated a significant reduction in seizure frequency compared to untreated controls, highlighting its potential as an anticonvulsant agent .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., 2,6-diF in 4h) correlate with moderate yields (60%), while bulky substituents (e.g., 2-Cl-6-F in 4i) reduce yields (37%) due to steric hindrance . The target compound’s 6-F and 3-Me groups may similarly impact reactivity.
  • Sulfonyl vs. Thioether Groups : The target’s 4-methoxyphenyl sulfonyl group contrasts with 786721-17-3’s methylthio-pyridine moiety, likely altering solubility and hydrogen-bonding capacity .

Hydrogen Bonding and Crystal Packing

describes a triazole-thione compound forming a hexamer via N–H···O/S and O–H···S hydrogen bonds .

Electronic and Steric Effects

  • Fluorine Substitution: The 6-fluoro group in the target compound and 4h/4i () may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs.
  • Methoxy vs. Chloro Substituents : The 4-methoxyphenyl sulfonyl group in the target compound could improve solubility relative to chlorinated analogs (e.g., 4g, 4j), which are more lipophilic .

Research Implications and Limitations

The evidence highlights critical trends but lacks direct data on the target compound’s synthesis, bioactivity, or pharmacokinetics. For example:

  • Synthesis Challenges : The low yield of 4i (37%) suggests that steric hindrance from halogenated aryl groups complicates synthesis; the target compound’s 3-methyl group may pose similar challenges .
  • Pharmacological Potential: Benzothiazole derivatives are often explored as kinase inhibitors or antimicrobial agents. The target’s unique sulfonyl-pyrrolidine moiety warrants further investigation for tailored applications.

Q & A

Q. How can researchers optimize the synthesis of this compound to achieve higher yields and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance reactant solubility and reaction efficiency .
  • Temperature control : Reactions often require reflux conditions (80–120°C) to stabilize intermediates and reduce side products .
  • Purification : Recrystallization (using ethanol or acetic acid) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
  • Monitoring : Thin-layer chromatography (TLC) and NMR tracking at intermediate stages prevent undesired byproducts .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the benzo[d]thiazole and pyrrolidine rings .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide C=O stretch at ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry of the (E)-configured imine bond .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophoric elements of this compound?

  • Methodological Answer :
  • Functional group modulation :
  • Replace the 6-fluoro group with chloro or nitro to assess halogen effects on target binding .
  • Modify the 4-methoxyphenyl sulfonyl group to evaluate sulfonamide interactions with enzymes .
  • Bioassay comparisons : Test analogs (Table 1) against biological targets (e.g., kinases, GPCRs) to identify critical pharmacophores .

Q. Table 1: Structural analogs and observed activities

Compound ModificationBiological ActivityKey Finding
6-Nitro substitutionEnhanced kinase inhibitionIncreased electrophilicity improves target binding
Sulfonyl group removalLoss of antimicrobial activitySulfonamide critical for solubility and target interaction
Pyrrolidine-to-piperidine swapReduced cytotoxicityRing size affects conformational stability

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Orthogonal validation : Pair enzyme inhibition assays (e.g., fluorescence polarization) with cellular viability tests (MTT assay) to confirm mechanism-specific effects .
  • Batch analysis : Compare multiple synthetic batches via HPLC to rule out purity-driven discrepancies .

Q. How can in-silico modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to dock the compound into ATP-binding pockets (e.g., EGFR kinase), prioritizing hydrogen bonds with sulfonyl oxygen and π-stacking with benzo[d]thiazole .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes (50 ns trajectories) to assess stability of the imine bond conformation in aqueous environments .
  • Pharmacophore mapping : Align with known inhibitors (e.g., gefitinib) to identify shared electrostatic and hydrophobic features .

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